3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the stereochemical control necessary for the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the consistency and purity of the final product. This often requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane include other members of the 8-azabicyclo[3.2.1]octane family, such as:
- 2-azabicyclo[3.2.1]octane
- Tropane alkaloids like cocaine and atropine
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methylidene-8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2S/c1-11-7-14-5-6-15(8-11)20(14)23(21,22)10-12-3-2-4-13(9-12)16(17,18)19/h2-4,9,14-15H,1,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYISIAWDJKHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.